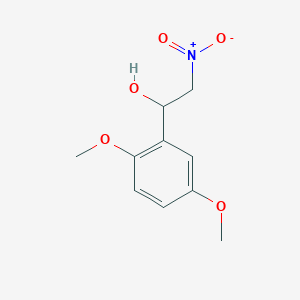

1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol

Description

Significance of β-Nitro Alcohols as Synthetic Intermediates in Organic Chemistry

β-Nitro alcohols are highly valuable synthetic intermediates due to the versatile reactivity of their dual functional groups. jst.go.jpwikipedia.org The nitro group, often referred to as a "synthetic chameleon," can be transformed into a wide array of other functional groups. For instance, reduction of the nitro group readily yields β-amino alcohols, which are crucial structural motifs in many biologically active compounds and pharmaceutical agents. wikipedia.orgyoutube.com

Furthermore, the secondary alcohol group in β-nitro alcohols can be oxidized to produce α-nitro ketones. wikipedia.org Dehydration of β-nitro alcohols provides another important class of intermediates: nitroalkenes. wikipedia.orgtcichemicals.com These conjugated systems are excellent Michael acceptors, opening pathways for further carbon-carbon bond formation. youtube.com The synthetic utility of β-nitro alcohols is demonstrated in the total synthesis of various complex molecules, including pharmaceuticals like the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir. wikipedia.org

Overview of the Henry Reaction (Nitro-Aldol Reaction) as a Carbon-Carbon Bond Forming Strategy

The Henry reaction, also known as the nitro-aldol reaction, stands as a classic and powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org First reported by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in the formation of a β-nitro alcohol. wikipedia.orgchemistry-reaction.com

Mechanism: The reaction mechanism commences with the deprotonation of the α-carbon of the nitroalkane by a base. wikipedia.org The α-protons of nitroalkanes are relatively acidic (pKa in DMSO is ~17) due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting carbanion, known as a nitronate. wikipedia.orgtcichemicals.com This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.orgtcichemicals.com The final step is the protonation of the resulting β-nitro alkoxide intermediate by the conjugate acid of the base used, yielding the β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

Table 2: General Overview of the Henry Reaction

| Feature | Description |

|---|---|

| Reaction Type | Carbon-Carbon Bond Formation, Aldol-type Addition wikipedia.orgorganic-chemistry.org |

| Reactants | Nitroalkane and an Aldehyde or Ketone wikipedia.orgtcichemicals.com |

| Catalyst | Base (e.g., NaOH, K₂CO₃, organic bases) commonorganicchemistry.com |

| Product | β-Nitro alcohol wikipedia.org |

| Key Intermediate | Nitronate Anion wikipedia.org |

While effective, the reaction can be limited by side reactions such as aldol (B89426) condensations or Cannizzaro reactions when using aldehydes. chemistry-reaction.com With ketones, the reaction equilibrium may unfavorably lie towards the starting materials. chemistry-reaction.com To address challenges like stereocontrol, significant modifications have been developed, including the use of chiral metal catalysts (e.g., copper, zinc, magnesium) and organocatalysts to achieve high diastereoselectivity and enantioselectivity. wikipedia.orgorganic-chemistry.orgmdpi.com

Structural Context of 1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol within Substituted Nitro Alcohol Architectures

This compound is a specifically substituted aromatic β-nitro alcohol. Its architecture is defined by the core nitroethanol backbone attached to a phenyl ring bearing two methoxy (B1213986) groups at positions 2 and 5. This substitution pattern is significant as it influences the electronic properties and reactivity of the molecule.

The synthesis of this compound is a direct application of the Henry reaction, typically involving the condensation of 2,5-dimethoxybenzaldehyde (B135726) with nitromethane (B149229) in the presence of a base. google.com The electron-donating methoxy groups on the aromatic ring can affect the reactivity of the aldehyde and the stability of the resulting product.

As a synthetic intermediate, this compound is a precursor to other valuable compounds. For example, reduction of its nitro group leads to the formation of 1-(2,5-dimethoxyphenyl)-2-aminoethanol, an important intermediate in the synthesis of the pharmaceutical agent midodrine (B238276) hydrochloride. google.compharmaffiliates.com The compound serves as a clear example of how the β-nitro alcohol framework can be integrated into more complex molecular structures, providing a versatile platform for the synthesis of targeted molecules in medicinal and materials chemistry.

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-nitroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRIJUIJFISJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Conformational Analysis of 1 2,5 Dimethoxyphenyl 2 Nitroethan 1 Ol

Conformational Preferences and Dynamics of Nitro Alcohol Derivatives

The three-dimensional structure of nitro alcohol derivatives like 1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol is not static. Rotation around the single bonds, particularly the C1-C2 bond and the bond connecting the phenyl ring to the chiral center, allows the molecule to adopt various spatial arrangements known as conformations. The relative stability of these conformers and the energy barriers for their interconversion define the molecule's dynamic behavior.

Theoretical Conformational Analysis (e.g., DFT Calculations)

Theoretical chemistry provides powerful tools for predicting the conformational landscape of molecules. Density Functional Theory (DFT) has become a widely used quantum mechanical approach for this purpose, balancing computational cost with high accuracy. mdpi.com For nitro alcohol derivatives, DFT calculations can be employed to map the potential energy surface by systematically rotating key dihedral angles.

A typical DFT study involves optimizing the geometry of various possible conformers to find the lowest energy (most stable) structures. researchgate.net Functionals such as B3LYP or M06-2X combined with basis sets like 6-31G(d) are commonly screened and selected for their reliability in modeling systems with non-covalent interactions, which are crucial in determining conformational preferences. nih.gov For instance, intramolecular hydrogen bonding between the hydroxyl proton and an oxygen of the nitro group can significantly stabilize certain conformations. DFT calculations can quantify the energy of these interactions and predict the most populated conformers in the gas phase or in solution by incorporating a solvent model. researchgate.net These computational studies provide critical insights into the measurable, conformation-driven energy differences within the molecule. nih.gov

Table 1: Common Parameters in DFT-based Conformational Studies

| Parameter | Description | Common Examples |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X, PBE0 |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311++G(d,p), cc-pVTZ |

| Solvent Model | Simulates the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM), SMD |

| Analysis Type | The specific computational task being performed. | Geometry Optimization, Frequency Calculation, Potential Energy Surface Scan |

Experimental Conformational Elucidation via Variable-Temperature NMR and X-Ray Crystallography

To study conformational dynamics in solution, Variable-Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique. ox.ac.uk At room temperature, if the energy barrier between conformers is low, their interconversion may be rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed. ox.ac.ukuwo.ca As the exchange rate decreases, the distinct signals for each populated conformer may decoalesce and become individually observable. Analyzing the NMR spectra at various temperatures allows for the determination of the energy barriers (e.g., ΔG‡) of rotation and the relative populations of the conformers. Such experiments require careful selection of a solvent that remains liquid at low temperatures, such as deuterated methylene (B1212753) chloride (CD₂Cl₂) or methanol (B129727) (MeOD). ox.ac.uk

Advanced Spectroscopic Signatures for Structural Insights Beyond Basic Identification

Beyond determining the basic connectivity of atoms, spectroscopic methods can provide a wealth of information regarding the stereochemistry and finer electronic details of this compound.

Detailed NMR Spectroscopic Studies for Diastereomeric Ratio and Enantiomeric Purity Assessment

The synthesis of this compound via a Henry reaction creates a chiral center, leading to a racemic mixture of (R) and (S) enantiomers. If a subsequent reaction were to introduce a second chiral center, a mixture of diastereomers would be formed. Unlike enantiomers, which have identical NMR spectra in achiral solvents, diastereomers are distinct chemical entities and will exhibit different chemical shifts. Therefore, standard ¹H or ¹³C NMR can be used to determine the diastereomeric ratio (d.r.) by comparing the integration of signals unique to each diastereomer. nih.gov

Assessing enantiomeric purity (or enantiomeric excess, ee) is more complex because enantiomers are spectroscopically indistinguishable under normal conditions. NMR spectroscopy can, however, be used for this purpose through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). bham.ac.ukmdpi.com A CSA, such as (R)-(-)-α-methoxyphenylacetic acid, forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. jocpr.com These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the (R) and (S) enantiomers of the analyte. The enantiomeric ratio can then be determined by integrating these resolved signals. This method is a powerful tool for the rapid determination of enantiomeric excess without requiring chromatographic separation. bham.ac.uk

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying functional groups and can also offer clues about conformation. epa.gov The key functional groups in this compound each have characteristic vibrational frequencies.

The nitro group (–NO₂) is particularly prominent, displaying two strong, characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically found near 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. spectroscopyonline.com The presence of both intense peaks is a strong indicator of a nitro compound. The hydroxyl (–OH) group will present a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening indicative of hydrogen bonding. youtube.com The precise position and shape of this band can provide information about the extent and nature (intermolecular vs. intramolecular) of the hydrogen bonding.

The dimethoxybenzene moiety will show C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹ and from the methyl groups just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups will appear in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. youtube.com While FTIR is excellent for identifying polar bonds, Raman spectroscopy is often more sensitive to the non-polar C-C bonds of the aromatic ring and the symmetric vibrations of the nitro group, providing complementary information. colby.edu Subtle shifts in these vibrational frequencies can sometimes be correlated with specific conformational states, especially when supported by DFT calculations that can predict the vibrational spectra for different conformers.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Nitro (–NO₂) | Asymmetric Stretch | 1560 - 1530 | FTIR, Raman |

| Nitro (–NO₂) | Symmetric Stretch | 1360 - 1340 | FTIR, Raman |

| Hydroxyl (–OH) | O-H Stretch (H-bonded) | 3600 - 3200 (broad) | FTIR |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Alkyl C-H | C-H Stretch | 3000 - 2850 | FTIR, Raman |

| Ether (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 (asym), 1075-1020 (sym) | FTIR |

Chemical Transformations and Synthetic Utility of 1 2,5 Dimethoxyphenyl 2 Nitroethan 1 Ol As a Building Block

Conversion to Nitroalkene Derivatives via Dehydration

The dehydration of 1-(2,5-dimethoxyphenyl)-2-nitroethan-1-ol is a critical transformation that yields the corresponding nitroalkene, 2,5-dimethoxy-β-nitrostyrene. This reaction is significant as nitroalkenes are versatile intermediates in organic synthesis. The process typically involves the elimination of a water molecule from the β-nitro alcohol.

One common method for synthesizing 2,5-dimethoxy-β-nitrostyrene involves the reaction of 2,5-dimethoxybenzaldehyde (B135726) with nitromethane (B149229) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297). chemicalbook.comgoogle.com This approach, known as the Henry reaction or nitroaldol reaction, first forms the this compound intermediate, which then undergoes dehydration under the reaction conditions to yield the final nitroalkene product. wikipedia.org For instance, reacting 2,5-dimethoxybenzaldehyde, nitromethane, and ammonium acetate in an organic solvent at 70-80°C for 4-10 hours leads to the formation of 2,5-dimethoxy-β-nitrostyrene. google.com Microwave-assisted synthesis has also been employed to produce β-nitrostyrenes, offering a more rapid method. chemicalbook.com

It is crucial to ensure the complete dryness of the nitrostyrene (B7858105) product before proceeding to subsequent synthetic steps. youtube.com

Detailed Research Findings:

| Reactants | Reagents/Catalysts | Solvent | Reaction Conditions | Product | Yield | Reference |

| 2,5-Dimethoxybenzaldehyde, Nitromethane | Ammonium Acetate | Ethyl Acetate | 75-78°C, 4 hours | 2,5-Dimethoxy-β-nitrostyrene | - | google.com |

| 2,5-Dimethoxybenzaldehyde, Nitromethane | Ammonium Acetate | Toluene | 75-78°C, 4 hours | 2,5-Dimethoxy-β-nitrostyrene | - | google.com |

| 2,5-Dimethoxybenzaldehyde, Nitromethane | Ammonium Acetate | Xylene | 75-78°C, 4 hours | 2,5-Dimethoxy-β-nitrostyrene | - | google.com |

| 2,5-Dimethoxybenzaldehyde, Nitromethane | Ammonium Acetate | - | Microwave (200W, 90°C), 45 min | 2,5-Dimethoxy-β-nitrostyrene | - | chemicalbook.com |

Reduction to β-Amino Alcohol Analogues

The reduction of the nitro group in this compound provides a direct route to the corresponding β-amino alcohol, 2-amino-1-(2,5-dimethoxyphenyl)ethanol. This transformation is of considerable interest due to the presence of this structural motif in various biologically active molecules.

A common method for this reduction involves the use of sodium borohydride (B1222165) in ethanol (B145695). The reaction is typically carried out at low temperatures, such as -10°C, to control the reactivity and improve selectivity. Following the reduction, an aqueous workup and purification by recrystallization can yield the desired amino alcohol in good yield and high purity. chemicalbook.com For example, the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol with sodium borohydride in ethanol at -10°C for 2 hours has been reported to produce 2-amino-1-(2,5-dimethoxyphenyl)ethanol with an 83% yield and a purity of 98.4% as determined by HPLC. chemicalbook.com

Other reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, can also be employed for the reduction of nitro groups to amines. The choice of reducing agent can sometimes influence the outcome and yield of the reaction. For instance, stannous chloride has also been utilized for the reduction of related azido (B1232118) groups to amines in the synthesis of similar structures. google.com

Detailed Research Findings:

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield | Purity | Reference |

| 1-(2,5-Dimethoxyphenyl)-2-nitroethanol | Sodium Borohydride | Ethanol | -10°C, 2 hours | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 83% | 98.4% (HPLC) | chemicalbook.com |

Nef Reaction for Conversion to Carbonyl Compounds

The Nef reaction is a classical and valuable transformation in organic chemistry for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. numberanalytics.comwikipedia.org This reaction involves the acid hydrolysis of a nitronate salt, which is formed by the deprotonation of the nitroalkane. wikipedia.orgorganic-chemistry.org

For this compound, which is a secondary nitroalkane derivative, the Nef reaction would convert the nitro group into a carbonyl group, leading to the formation of an α-hydroxy ketone. The mechanism begins with the deprotonation of the carbon alpha to the nitro group to form a nitronate intermediate. This is followed by protonation of the nitronate to a nitronic acid, which is then hydrolyzed in the presence of a strong acid to yield the carbonyl compound. numberanalytics.com

Various reagents and conditions have been developed for the Nef reaction to improve yields and reduce side reactions. alfa-chemistry.com These include the use of strong acids like sulfuric or hydrochloric acid, as well as oxidative methods employing reagents such as potassium permanganate, oxone, or ozone. organic-chemistry.orgalfa-chemistry.comtandfonline.com Reductive methods have also been developed. organic-chemistry.org The choice of conditions is crucial, as the pH of the reaction medium can significantly affect the product distribution, with strong acid conditions favoring the formation of the desired carbonyl compound. alfa-chemistry.com

General Nef Reaction:

| Reactant Type | Reagents | Product Type |

| Primary or Secondary Nitroalkane | 1. Strong Base (e.g., NaOH, KOH) 2. Strong Acid (e.g., H2SO4, HCl) | Aldehyde or Ketone |

Integration into Complex Molecular Architectures (e.g., Heterocyclic Ring Systems, Nitro-Mannich Products)

The synthetic versatility of this compound and its derivatives, particularly the corresponding nitroalkene, makes it a valuable building block for constructing more complex molecular frameworks, including heterocyclic ring systems and products from Nitro-Mannich reactions.

Heterocyclic Ring Systems: Nitroalkenes are highly reactive and can participate in a variety of cycloaddition and cascade reactions to form heterocyclic compounds. rsc.org The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, making it an excellent Michael acceptor. This reactivity can be harnessed to construct various O, N, and S-containing heterocycles. rsc.org The specific heterocyclic system formed depends on the reaction partner and conditions employed.

Nitro-Mannich (Aza-Henry) Reaction: The nitro-Mannich reaction involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgnih.gov This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of vicinal diamines, which are important structural motifs in many biologically active compounds. This compound, or more commonly its dehydrated nitroalkene form, can be utilized in such reactions. For example, the addition of amines to β-nitrostyrene derivatives is a known method to generate nitro-Mannich bases. chemisgroup.us The resulting β-nitroamines can be further transformed; for instance, reduction of the nitro group leads to 1,2-diamines, and a Nef reaction can convert the nitro group into a carbonyl, yielding β-aminocarbonyl compounds. wikipedia.org

Detailed Research Findings on Related Reactions:

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

| Intramolecular Nitro-Mannich | Nitroalkene with an amine moiety | - | Benzodiazepine derivative | core.ac.uk |

| Nitro-Mannich | β-Nitrostyrene, 4,4'-trimethylenedipiperidine | Ethanol | β-Nitroamine | chemisgroup.us |

| Nitro-Mannich | N-Boc imine, Nitroalkane mesylate | Thiourea (B124793) catalyst | Piperidine derivative (after cyclization) | nih.gov |

Advanced Analytical Characterization Techniques for Synthesis and Mechanistic Understanding

The synthesis and mechanistic study of 1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol, a product of the Henry (nitroaldol) reaction, rely on a suite of advanced analytical techniques. These methods are indispensable for monitoring reaction progress, understanding kinetic profiles, characterizing catalysts, and ensuring the purity and identity of the final product and any intermediates.

Q & A

Q. What are the common synthetic routes for 1-(2,5-Dimethoxyphenyl)-2-nitroethan-1-ol?

The compound is typically synthesized via nitropropene intermediates. For example, 1-(2,5-Dimethoxyphenyl)-2-nitropropene (a precursor) can undergo controlled reduction using agents like sodium borohydride or catalytic hydrogenation to yield the alcohol group. This method requires careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid over-reduction or side reactions. Structural confirmation via NMR and mass spectrometry is critical post-synthesis .

Q. How is the structure of this compound characterized experimentally?

Key techniques include:

- 1H/13C-NMR : To identify methoxy (-OCH3), nitro (-NO2), and hydroxyl (-OH) groups. Methoxy protons appear as singlets near δ 3.8–4.0 ppm, while the nitro group deshields adjacent protons.

- FTIR : Peaks at ~3350 cm⁻¹ (O-H stretch), ~1520–1350 cm⁻¹ (asymmetric/symmetric NO2 stretches), and ~1250 cm⁻¹ (C-O of methoxy).

- HRMS : To confirm molecular ion ([M+H]+) and fragmentation patterns.

Supplementary HMBC/HMQC spectra resolve coupling between aromatic protons and substituents .

Q. What are the solubility and stability considerations for this compound?

The compound is polar due to nitro and hydroxyl groups, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and temperature are essential:

- Acidic conditions : Risk of nitro group reduction or demethylation.

- Light exposure : Nitro compounds may photodegrade; store in amber vials.

- Thermal stability : TGA/DSC analyses can identify decomposition thresholds. Reference PubChem data for analogous nitro alcohols .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in substitution reactions?

The nitro group is a strong electron-withdrawing meta-director. In electrophilic aromatic substitution (e.g., nitration, halogenation), reactivity at the 2,5-dimethoxyphenyl ring is suppressed at the nitro-adjacent positions. Computational DFT studies (e.g., Fukui indices) predict preferential attack at the para-methoxy position. Experimental validation via HPLC-MS monitoring of reaction intermediates is recommended .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Discrepancies often arise from:

- Impurity in starting materials : Use GC-MS/HPLC to verify precursor purity.

- Solvent effects : Polar solvents stabilize transition states in nitro reductions; compare DCM vs. ethanol systems.

- Catalyst variability : Test palladium vs. Raney nickel in hydrogenation. Statistical DOE (Design of Experiments) models optimize conditions .

Q. How can computational modeling predict the compound’s reactivity in drug design?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using the nitro group as a hydrogen-bond acceptor.

- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity. Validate with in vitro assays .

Q. What analytical methods quantify trace byproducts in synthesis?

- HPLC-DAD/UV : Detect nitroso or demethylated byproducts (λmax ~270–300 nm).

- GC-MS : Identify volatile intermediates (e.g., nitropropene derivatives).

- XRD : Resolve crystallographic impurities in the final product. Cross-reference with PubChem’s spectral libraries .

Methodological Notes

- Safety : Nitro compounds may be explosive under friction or heat. Follow GHS guidelines: use blast shields, avoid static discharge, and wear flame-resistant PPE .

- Data Validation : Cross-check experimental results with PubChem/DSSTox entries for analogous compounds to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.